molecular formula C46H62F3N7O13 B8107691 A-Casomorphin, human (TFA)

A-Casomorphin, human (TFA)

Cat. No.: B8107691
M. Wt: 978.0 g/mol
InChI Key: WWZBMSHWAZZPMV-QCPAGNTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound A-Casomorphin, human (TFA) is a peptide sequence composed of the amino acids tyrosine, proline, phenylalanine, valine, glutamic acid, proline, and isoleucineβ-casomorphin and is derived from the digestion of casein, a protein found in milk. It is known for its opioid-like activity, which means it can bind to opioid receptors in the body and produce effects similar to those of opioid drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of A-Casomorphin, human (TFA) can be achieved through chemical synthesis or biological synthesis. The chemical synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. Each amino acid is added sequentially, and the protecting groups are removed to allow the next amino acid to couple. The final product is then cleaved from the solid support and purified .

Industrial Production Methods: In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of SPPS efficiently, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: A-Casomorphin, human (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

A-Casomorphin, human (TFA) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A-Casomorphin, human (TFA) involves its binding to opioid receptors in the body. These receptors are part of the central nervous system and are responsible for mediating pain, reward, and addictive behaviors. By binding to these receptors, the peptide can mimic the effects of endogenous opioids, leading to analgesia and other opioid-like effects .

Comparison with Similar Compounds

    H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH: The non-TFA version of the peptide.

    H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-NH2: An analog with an amide group at the C-terminus.

    H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH.AcOH: An acetate salt form of the peptide

Uniqueness: A-Casomorphin, human (TFA) is unique due to its trifluoroacetate (TFA) salt form, which can influence its solubility and stability. This form is often used in peptide synthesis and purification processes .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N7O11.C2HF3O2/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62);(H,6,7)/t26-,30-,31-,32-,33-,34-,36-,37-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZBMSHWAZZPMV-QCPAGNTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62F3N7O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.